![molecular formula C9H11NOS2 B14237133 N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide CAS No. 221051-00-9](/img/structure/B14237133.png)
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a sulfanyl group (-SH) and a methylsulfanyl group (-SCH3) attached to a phenyl ring, along with an acetamide group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide typically involves the reaction of 2-mercaptoaniline with methylthioacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the acetamide linkage.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl and methylsulfanyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities.
Comparaison Avec Des Composés Similaires
- N-[2-(Methylsulfanyl)phenyl]acetamide
- N-[2-(Methylsulfanyl)phenyl]-2,2-diphenylacetamide
Comparison: N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide is unique due to the presence of both sulfanyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and interactions due to its dual functional groups.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
221051-00-9 |
|---|---|
Formule moléculaire |
C9H11NOS2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NOS2/c1-13-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |
Clé InChI |
PUCALJVGIDKMGV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


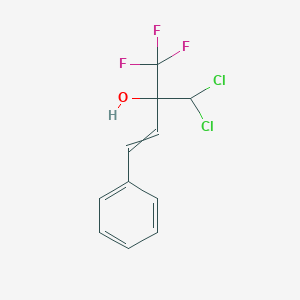
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
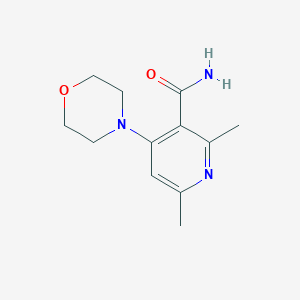

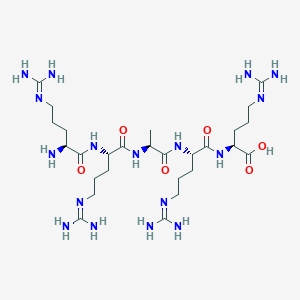
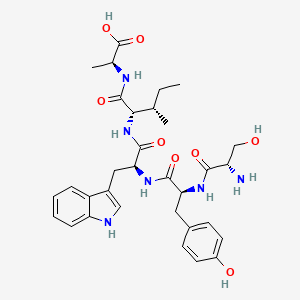
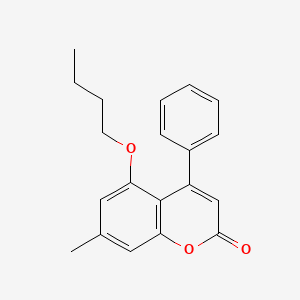

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
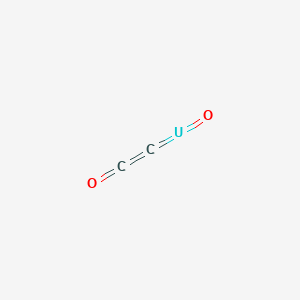
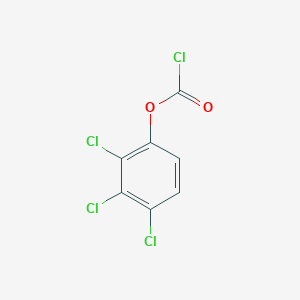
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
